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molecular formula C10H9ClN2 B046745 2-(Chloromethyl)-4-methylquinazoline CAS No. 109113-72-6

2-(Chloromethyl)-4-methylquinazoline

Cat. No. B046745
M. Wt: 192.64 g/mol
InChI Key: UHCUBOJGMLASBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541450B2

Procedure details

10.00 kg (33.66 mol) of 3-methyl-7-(2-butin-1-yl)-8-bromoxanthine, 7.13 kg (37.02 mol) of 2-chloromethyl-4-methylquinazoline, 3.92 kg (37.02 mol) of anhydrous sodium carbonate and 30 liters of N-methyl-2-pyrrolidone are initially charged in the reactor. The reactor contents are heated to 140° C. and stirred at 140° C. for 2 hours. After the reaction has ended, the reaction mixture is cooled to 80° C. and diluted with 60 liters of 96% ethanol and subsequently at 70° C. with 55 liters of water. At 60° C., 4.04 kg (67.32 mol) of acetic acid are metered in and flushed in with 5 liters of water. The resulting suspension is stirred at 60° C. for 30 minutes, then cooled to 23° C. and stirred for a further 30 minutes. Subsequently, the product is centrifuged off and washed first with a mixture of 20 liters of 96% ethanol and 20 liters of water, then with 40 liters of 96% ethanol and 40 liters of water. Drying is effected at 45° C. in a drying cabinet under inertization.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
7.13 kg
Type
reactant
Reaction Step One
Quantity
3.92 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
4.04 kg
Type
reactant
Reaction Step Two
Quantity
60 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:6]=2[C:5](=[O:16])[NH:4][C:3]1=[O:17].Cl[CH2:19][C:20]1[N:29]=[C:28]([CH3:30])[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)(=O)C>C(O)C.O.CN1CCCC1=O>[CH3:30][C:28]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[C:20]([CH2:19][N:4]2[C:5](=[O:16])[C:6]3[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:8]([Br:11])=[N:9][C:10]=3[N:2]([CH3:1])[C:3]2=[O:17])[N:29]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
CN1C(NC(C=2N(C(=NC12)Br)CC#CC)=O)=O
Name
Quantity
7.13 kg
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C(=N1)C
Name
Quantity
3.92 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 L
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
4.04 kg
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
60 L
Type
solvent
Smiles
C(C)O
Name
Quantity
55 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
At 60° C.
CUSTOM
Type
CUSTOM
Details
flushed in with 5 liters of water
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at 60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 23° C.
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed first with a mixture of 20 liters of 96% ethanol and 20 liters of water
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
is effected at 45° C. in a drying cabinet under inertization

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=NC(=NC2=CC=CC=C12)CN1C(=O)N(C=2N=C(N(C2C1=O)CC#CC)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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